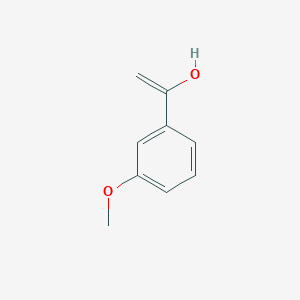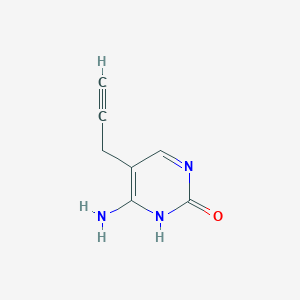
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- is a heterocyclic organic compound with a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(2-propynyl)pyrimidine with suitable reagents to introduce the pyrimidinone moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone core.
Substitution: The amino and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-:
2(1H)-Pyrimidinone, 4-amino-5-(2-butenyl)-: Similar structure but with a butenyl group instead of a propynyl group.
2(1H)-Pyrimidinone, 4-amino-5-(2-ethynyl)-: Similar structure but with an ethynyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- lies in its specific functional groups, which confer distinct chemical properties and potential applications. The propynyl group, in particular, provides opportunities for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-amino-5-prop-2-ynyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h1,4H,3H2,(H3,8,9,10,11) |
InChI Key |
BOGVWUJGEAWDJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
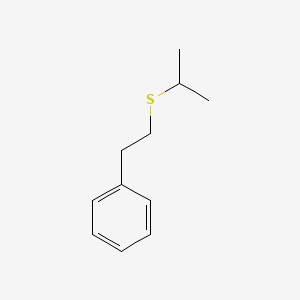


![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)

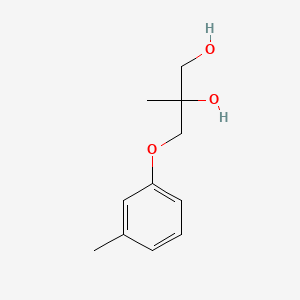
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
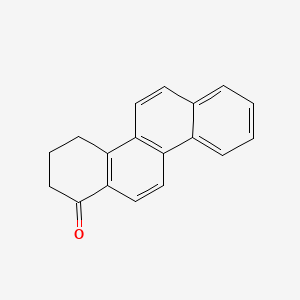
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
